Cas no 86239-01-2 (Ethyl 4-(bromomethyl)-3-fluorobenzoate)
Ethyl 4-(bromomethyl)-3-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(bromomethyl)-3-fluorobenzoate
- 4-(Bromomethyl)-3-fluorobenzoic acid ethyl ester
- Ethyl4-(bromomethyl)-3-fluorobenzoate
- C78511
- 86239-01-2
- SCHEMBL1198863
- DTXSID201220465
- AUOGOIJBXMKMNK-UHFFFAOYSA-N
- Benzoic acid, 4-(bromomethyl)-3-fluoro-, ethyl ester
- 4-BroMoMethyl-3-fluorobenzoic acid ethyl ester
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- Inchi: 1S/C10H10BrFO2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3
- InChI Key: AUOGOIJBXMKMNK-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C(=O)OCC)=CC=1F
Computed Properties
- Exact Mass: 259.98482g/mol
- Monoisotopic Mass: 259.98482g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Ethyl 4-(bromomethyl)-3-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095650-5g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 95% | 5g |
$525.28 | 2023-08-31 | |
| Alichem | A019095650-10g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 95% | 10g |
$828.12 | 2023-08-31 | |
| Alichem | A019095650-25g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 95% | 25g |
$1286.74 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74110-1g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 97% | 1g |
¥1359.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74110-5g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 97% | 5g |
¥4209.0 | 2022-10-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B74110-0.5g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 97% | 0.5g |
¥909.0 | 2022-10-09 | |
| Chemenu | CM153877-5g |
ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 95% | 5g |
$352 | 2023-01-09 | |
| Chemenu | CM153877-10g |
ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 95% | 10g |
$529 | 2023-01-09 | |
| Chemenu | CM153877-25g |
ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 95% | 25g |
$866 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744337-1g |
Ethyl 4-(bromomethyl)-3-fluorobenzoate |
86239-01-2 | 98% | 1g |
¥1018.00 | 2024-04-28 |
Ethyl 4-(bromomethyl)-3-fluorobenzoate Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Ethyl 4-(bromomethyl)-3-fluorobenzoate
Research Brief on Ethyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 86239-01-2) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 86239-01-2) is a fluorinated aromatic ester derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of fluorinated drug candidates. The presence of both bromomethyl and fluoro substituents on the benzoate scaffold provides unique reactivity patterns, enabling its use in cross-coupling reactions, nucleophilic substitutions, and other transformative chemical processes.
Recent studies have highlighted the role of Ethyl 4-(bromomethyl)-3-fluorobenzoate in the synthesis of novel kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing fluorinated analogs of known anticancer agents, where the introduction of fluorine atoms significantly improved metabolic stability and target binding affinity. The bromomethyl group's reactivity allows for further functionalization, making this compound a valuable building block in fragment-based drug discovery campaigns.
In the field of PET (positron emission tomography) tracer development, researchers have utilized Ethyl 4-(bromomethyl)-3-fluorobenzoate as a precursor for radiofluorination. A recent Nature Communications paper (2024) described its conversion to [18F]-labeled derivatives through halogen exchange reactions, yielding high-specific-activity tracers for neuroimaging applications. This approach addresses the growing demand for improved radioligands in neurodegenerative disease research.
The compound's safety profile and handling considerations have been the subject of recent investigations. A 2024 study in Chemical Research in Toxicology examined its reactivity with biological nucleophiles, providing important insights for laboratory safety protocols. The research emphasized the need for proper personal protective equipment when handling this brominated compound, while also noting its relative stability under standard storage conditions.
From a synthetic chemistry perspective, advances in catalytic systems have improved the efficiency of transformations involving Ethyl 4-(bromomethyl)-3-fluorobenzoate. Recent work published in ACS Catalysis (2023) demonstrated palladium nanoparticle-catalyzed coupling reactions with this substrate, achieving excellent yields while minimizing dehalogenation side reactions. These methodological improvements are particularly relevant for scale-up processes in pharmaceutical manufacturing.
Looking forward, the unique properties of Ethyl 4-(bromomethyl)-3-fluorobenzoate position it as a strategic intermediate in several emerging areas of medicinal chemistry. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules and its use in developing covalent inhibitors targeting cysteine residues. The compound's commercial availability from major chemical suppliers (typically >98% purity) has facilitated its widespread adoption in both academic and industrial research settings.
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